4-isopropyl-N-(3-methylphenyl)benzamide
Description
4-Isopropyl-N-(3-methylphenyl)benzamide is a benzamide derivative featuring a 4-isopropyl substituent on the benzoyl moiety and a 3-methylphenyl group attached via an amide linkage. This compound has garnered attention in medicinal chemistry due to its role as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1/2), which are implicated in collagen signaling pathways associated with fibrosis and cancer progression . Synthesized through palladium-catalyzed cross-coupling and copper-mediated reactions, it exhibits structural complexity with a trifluoromethyl group and a 4-methylpiperazine moiety enhancing its pharmacokinetic properties . High-resolution mass spectrometry (HRMS) confirmed its molecular formula (C32H33F3N6O) and purity (99.1%), while biological assays demonstrated its efficacy in modulating inflammatory gene expression .
Properties
CAS No. |
352677-10-2 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-7-9-15(10-8-14)17(19)18-16-6-4-5-13(3)11-16/h4-12H,1-3H3,(H,18,19) |
InChI Key |
ICAVFEYKPGUIJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Imidazo[1,2-a]pyrazin-3-ylethynyl Group : The target compound’s imidazo-pyrazine ethynyl group confers superior DDR1/2 inhibition (IC50 < 100 nM) compared to furan or pyridine analogs (e.g., 5a, 5e), which show reduced activity due to weaker π-π stacking with receptor residues .
- Trifluoromethyl and Piperazine Moieties : The trifluoromethyl group enhances metabolic stability, while the 4-methylpiperazine improves solubility and blood-brain barrier penetration, distinguishing it from simpler benzamides like 25f .
- 3-Hydroxyphenyl Derivatives : Compounds such as 24 exhibit collagen-binding modulation but lack DDR specificity, highlighting the importance of ethynyl substituents for receptor targeting .
Insights :
- Synthetic Efficiency : The target compound’s synthesis via palladium/copper catalysis achieves an 81% yield, outperforming HBTU-mediated routes (e.g., 25d) that require stringent solvent conditions .
- Lipophilicity vs. Solubility: Despite a higher logP (4.2), the target compound maintains moderate aqueous solubility (12.5 µM in PBS) due to its piperazine moiety, whereas fluorophenoxy derivatives (25d) show higher solubility but lower membrane permeability .
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